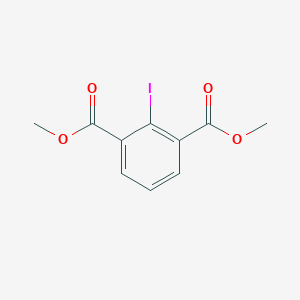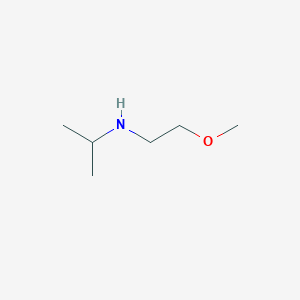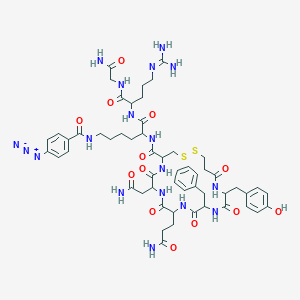
d7-N3-Avt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D7-N3-Avt is a synthetic peptide that has been developed for scientific research purposes. This peptide has garnered significant interest in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
D7-N3-Avt has potential applications in various fields of scientific research. In neuroscience, it can be used to study the role of the vasotocinergic system in social behavior, memory, and learning. In endocrinology, it can be used to investigate the effects of vasotocin on the hypothalamic-pituitary-adrenal (HPA) axis and stress response. In pharmacology, it can be used to develop new drugs that target the vasotocinergic system.
Wirkmechanismus
D7-N3-Avt acts on the vasotocin receptor, which is a G protein-coupled receptor. When D7-N3-Avt binds to the receptor, it activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, triggers a cascade of events that result in various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
D7-N3-Avt has been shown to have various biochemical and physiological effects. In the brain, it can modulate social behavior, memory, and learning. In the HPA axis, it can regulate stress response and cortisol release. In the cardiovascular system, it can affect blood pressure and heart rate. In the kidney, it can regulate water balance and urine production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using D7-N3-Avt in lab experiments are its high purity, specificity, and reproducibility. However, the limitations are that it can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for D7-N3-Avt research. One area of interest is the development of new drugs that target the vasotocinergic system for the treatment of various disorders, such as anxiety and depression. Another area of interest is the investigation of the role of vasotocin in social behavior and its potential applications in animal welfare. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of D7-N3-Avt on various physiological systems.
Conclusion
In conclusion, D7-N3-Avt is a synthetic peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, D7-N3-Avt has the potential to contribute to the development of new drugs and the understanding of various physiological systems.
Synthesemethoden
D7-N3-Avt is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is a pure, synthetic peptide that can be used for scientific research purposes.
Eigenschaften
CAS-Nummer |
109064-94-0 |
|---|---|
Produktname |
d7-N3-Avt |
Molekularformel |
C54H72N18O13S2 |
Molekulargewicht |
1245.4 g/mol |
IUPAC-Name |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62) |
InChI-Schlüssel |
UKZSKISVPBZZOE-UHFFFAOYSA-N |
Isomerische SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N |
SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Sequenz |
CYFQNCXRG |
Synonyme |
1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin d7-N3-AVT vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)- vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
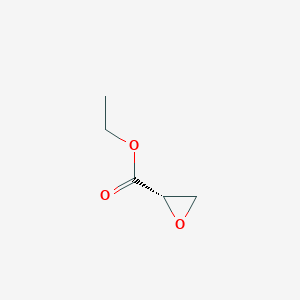
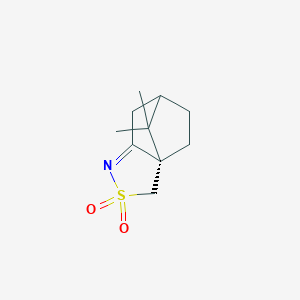
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
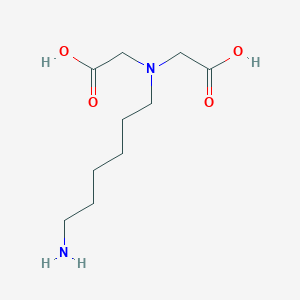
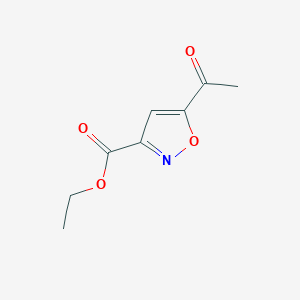
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

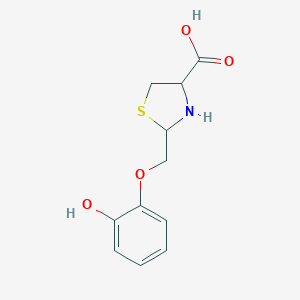
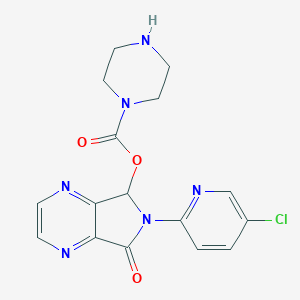
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
